molecular formula C12H17NS B13214299 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane

3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13214299
M. Wt: 207.34 g/mol
InChI Key: SPLPOSZWOMOICE-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-yl)methyl]-8-azabicyclo[321]octane is a chemical compound that belongs to the family of tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H17NS/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10/h1-2,5,9-11,13H,3-4,6-8H2

InChI Key

SPLPOSZWOMOICE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CC3=CC=CS3

Origin of Product

United States

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